5,7,7,7-Tetrachloro-1-heptene
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Overview
Description
5,7,7,7-Tetrachloro-1-heptene is an organic compound with the molecular formula C7H10Cl4 It is characterized by the presence of four chlorine atoms attached to the heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,7,7,7-Tetrachloro-1-heptene can be synthesized through multiple routes. One common method involves the reaction of carbon tetrachloride with 1,5-hexadiene in the presence of iron as a catalyst in N,N-dimethylformamide at 80°C for 5 hours . This method yields the desired compound with a significant efficiency.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5,7,7,7-Tetrachloro-1-heptene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the heptene chain allows for addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition Reactions: Reagents like hydrogen halides or halogens can be used to add across the double bond.
Major Products Formed:
Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.
Addition Reactions: Products include halogenated alkanes or other addition products depending on the reagents used.
Scientific Research Applications
5,7,7,7-Tetrachloro-1-heptene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,7,7,7-Tetrachloro-1-heptene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and the double bond play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
1,1,1,3-Tetrachloropropane: Similar in having multiple chlorine atoms attached to a carbon chain.
1,1,1,2-Tetrachloroethane: Another chlorinated compound with different structural properties.
Uniqueness: 5,7,7,7-Tetrachloro-1-heptene is unique due to the specific positioning of chlorine atoms and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to other chlorinated compounds.
Properties
IUPAC Name |
5,7,7,7-tetrachlorohept-1-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl4/c1-2-3-4-6(8)5-7(9,10)11/h2,6H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXNOJLTHCTTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CC(Cl)(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344342 |
Source
|
Record name | 5,7,7,7-Tetrachloro-1-heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51287-99-1 |
Source
|
Record name | 5,7,7,7-Tetrachloro-1-heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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